molecular formula C16H9ClO3 B2757922 2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 25299-49-4

2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No. B2757922
CAS RN: 25299-49-4
M. Wt: 284.7
InChI Key: KYYQWLXVJPSHSN-UHFFFAOYSA-N
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Description

The compound “2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. The molecule also features a chlorinated phenol group and a methylene bridge connecting these two components .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the indene, the aromatic ring of the phenol, and the methylene bridge connecting them. The presence of the chlorine atom and the hydroxyl group on the phenol ring would also be significant features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Crystallographic Studies

The compound has been involved in studies focusing on crystallographic analysis. For instance, Poorheravi et al. (2007) examined the crystal structure of a similar compound, highlighting its potential in understanding molecular packing and interactions within crystals. This type of research aids in the comprehension of molecular shapes and their implications for material properties and reactivity (Poorheravi et al., 2007).

Photovoltaic Applications

The compound's derivatives have found use in photovoltaic applications, as seen in the work by Patil et al. (2015), where a solution-processable, non-fullerene electron acceptor was synthesized for bulk-heterojunction solar cells. The innovative design, incorporating dibenzosilole and 1,3-indanedione building blocks, showcases the compound's utility in enhancing the efficiency of solar cells (Patil et al., 2015).

Synthetic Chemistry

In synthetic chemistry, derivatives of the compound have been explored for their reactivity and potential in creating new chemical entities. Potnis and Samant (2002) investigated reactions involving a related dione, demonstrating its versatility in organic synthesis through various reactions that yield imines and chalcones. Such studies indicate the compound's role in developing novel organic synthesis methodologies (Potnis & Samant, 2002).

Material Science and Polymer Chemistry

Research by Zhang et al. (2015) on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing 2-substituted indene-1,3(2H)-dione derivatives highlights its significance in material science. This synthesis method opens new avenues for developing materials with tailored properties (Zhang et al., 2015).

Non-Linear Optical Materials

Seniutinas et al. (2012) explored arylmethylene-1,3-indandione-based molecular glasses for third-order optical non-linearity, showcasing the compound's potential in the field of optoelectronics and photonics. Such materials are crucial for developing next-generation optical devices, highlighting the compound's versatility across various scientific disciplines (Seniutinas et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s challenging to speculate on the possible mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to determine its physical and chemical properties, investigations into its biological activity, and development of methods for its synthesis .

properties

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYQWLXVJPSHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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